2,2,2-Trifluoro-N-isopentylacetamide
Description
2,2,2-Trifluoro-N-isopentylacetamide is a fluorinated acetamide derivative characterized by a trifluoromethyl group (-CF₃) attached to the acetamide backbone and an isopentyl (3-methylbutyl) substituent on the nitrogen atom.
Properties
CAS No. |
14719-24-5 |
|---|---|
Molecular Formula |
C7H12F3NO |
Molecular Weight |
183.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C7H12F3NO/c1-5(2)3-4-11-6(12)7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
DTEDOKYABPOLFT-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Trifluoroacetamide Derivatives
The trifluoroacetamide core (-CF₃CONH-) is common across several compounds, but substituents on the nitrogen or adjacent carbons significantly alter physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Trifluoroacetamide Derivatives and Their Properties
Structural and Functional Differences
- N-Methyl-2,2,2-trifluoroacetamide : The methyl group on nitrogen reduces steric hindrance compared to bulkier substituents, enhancing solubility in polar solvents .
- Chlorinated Derivatives : Compounds like 2-chloro-N-(2,2,2-trifluoroethyl)acetamide exhibit increased electrophilicity due to the electron-withdrawing chlorine, making them reactive intermediates in herbicide synthesis (e.g., pretilachlor analogs in ) .
- Aromatic and Heterocyclic Derivatives: The introduction of phenyl or tetrahydroisoquinoline groups (e.g., and ) improves binding affinity to biological targets, suggesting utility in drug discovery .
Physicochemical Properties
- Lipophilicity: Bulkier substituents (e.g., isopentyl, tetrahydroisoquinoline) increase logP values, enhancing membrane permeability. For instance, 2,2,2-Trifluoro-N-(1-phenylethyl)acetamide has a higher logP than N-methyl analogs .
- Thermal Stability : Trifluoromethyl groups confer thermal stability, as seen in polyimide precursors like 3-chloro-N-phenyl-phthalimide (), though this varies with substituent rigidity .
Preparation Methods
Acylation with Trifluoroacetic Anhydride
The most widely reported method involves the nucleophilic acylation of isopentylamine using trifluoroacetic anhydride (). This exothermic reaction proceeds via a two-step mechanism:
-
Activation : The anhydride reacts with the amine to form an intermediate mixed anhydride.
-
Acylation : The mixed anhydride undergoes nucleophilic attack by the amine, yielding the acetamide and trifluoroacetic acid.
Typical Procedure :
-
Reagents : Isopentylamine (1.0 equiv), trifluoroacetic anhydride (1.1 equiv), dichloromethane (DCM), triethylamine (1.2 equiv).
-
Conditions : Slow addition of anhydride to the amine in DCM at 0–5°C under , followed by stirring at 25°C for 4–6 hours.
-
Workup : Extraction with 5% HCl, washing with saturated , drying (), and solvent evaporation.
Key Considerations :
-
Excess triethylamine neutralizes , preventing protonation of the amine.
-
Side products (e.g., bis-acylated species) are minimized by maintaining a 1:1 amine-to-anhydride ratio.
Coupling via Trifluoroacetyl Chloride
Trifluoroacetyl chloride () offers a faster alternative due to its higher reactivity. This method is preferred for large-scale synthesis but requires stringent moisture control.
Procedure :
-
Reagents : Isopentylamine (1.0 equiv), (1.05 equiv), DCM, pyridine (1.1 equiv).
-
Conditions : Dropwise addition of to the amine and pyridine in DCM at -10°C, followed by warming to 20°C for 2 hours.
-
Workup : Filtration to remove pyridine hydrochloride, solvent removal, and distillation under reduced pressure (b.p. 73–75°C at 15 mmHg).
Advantages :
-
Shorter reaction time (2 hours vs. 6 hours for anhydride).
-
Higher purity due to gaseous byproduct removal.
Catalytic Amidation of Trifluoroacetic Acid
For environmentally conscious synthesis, coupling agents like -dicyclohexylcarbodiimide (DCC) enable direct amidation of trifluoroacetic acid.
Procedure :
-
Reagents : Trifluoroacetic acid (1.0 equiv), isopentylamine (1.1 equiv), DCC (1.2 equiv), -hydroxysuccinimide (NHS, 0.2 equiv), THF.
-
Conditions : Stirring at 25°C for 12 hours.
-
Workup : Filtration to remove dicyclohexylurea, solvent evaporation, and recrystallization from hexane.
Limitations :
-
Lower yields compared to anhydride/chloride routes.
-
Requires stoichiometric coupling agents, increasing cost.
Reaction Optimization and Comparative Analysis
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 0 → 25 | 92 | 99 |
| THF | 25 | 85 | 97 |
| Ether | -10 → 25 | 88 | 98 |
Polar aprotic solvents (DCM, THF) enhance reactivity by stabilizing the transition state. Sub-zero temperatures suppress side reactions but prolong reaction times.
Q & A
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